molecular formula C10H18Cl2N2 B13057837 (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13057837
M. Wt: 237.17 g/mol
InChI Key: PYIQSYSXILVARG-YQFADDPSSA-N
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Description

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl It is a chiral diamine, meaning it has two amine groups attached to a carbon atom that is bonded to a phenyl ring with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method involves the reduction of 2,5-dimethylphenylacetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like ethanol or tetrahydrofuran (THF). The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride typically involve large-scale reductive amination processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the nitro or ketone precursor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Alkyl halides, acyl halides

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine include:

Uniqueness

The uniqueness of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine lies in its specific chiral structure and the presence of two amine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and other specialized applications .

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1

InChI Key

PYIQSYSXILVARG-YQFADDPSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CN)N.Cl.Cl

Origin of Product

United States

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